Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Description
Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate is a lithium salt of a phosphorylated nucleoside analogue. Its core structure comprises:
- A 2-amino-6-oxopurine base (adenine derivative) linked to a ribose-like oxolane (tetrahydrofuran) ring.
- A complex phosphate backbone with multiple phosphoryl and phosphinate groups, including a unique phosphonatoamino moiety.
- Four lithium counterions, likely enhancing solubility in polar solvents.
Properties
IUPAC Name |
tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKFMILQQVRELO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657541 | |
| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64564-03-0 | |
| Record name | Tetralithium 2-amino-9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 5’-Guanylylimidodiphosphate Tetralithium Salt are G proteins . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell.
Mode of Action
5’-Guanylylimidodiphosphate Tetralithium Salt is a nonhydrolyzable analog of GTP . It can bind to and irreversibly activate G proteins in the presence of Mg2+. This results in changes in the cell’s biochemical processes.
Biochemical Pathways
The compound affects the adenylate cyclase pathway . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cAMP, an important second messenger in many biological processes. The activation of G proteins by the compound stimulates adenylate cyclase, leading to increased levels of cAMP.
Result of Action
The irreversible activation of G proteins by 5’-Guanylylimidodiphosphate Tetralithium Salt leads to the stimulation of adenylate cyclase. This results in increased levels of cAMP, which can have various effects on the cell’s function depending on the specific biochemical context.
Action Environment
The action, efficacy, and stability of 5’-Guanylylimidodiphosphate Tetralithium Salt can be influenced by various environmental factors. For instance, its ability to activate G proteins requires the presence of Mg2+ Additionally, factors such as pH, temperature, and the presence of other biochemicals could potentially influence its action
Biological Activity
Tetralithium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate, commonly referred to as GTPγS (tetralithium), is a compound of significant interest in biochemical and pharmacological research due to its role as a G-protein activator. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
GTPγS (tetralithium) acts primarily as a non-hydrolyzable analog of GTP. Its biological activity can be summarized as follows:
- G-protein Activation : GTPγS binds to G-protein α subunits, stimulating downstream signaling pathways. This activation is crucial for various cellular processes, including signal transduction and metabolic regulation .
- Stimulation of GLUT4 Translocation : The compound has been shown to stimulate the translocation of GLUT4, a glucose transporter, in a tyrosine kinase-dependent manner. This effect is particularly relevant in the context of insulin signaling and glucose homeostasis .
- Induction of Actin Polymerization : GTPγS promotes actin polymerization, which is essential for various cellular functions such as motility and shape maintenance .
- Phospholipase Stimulation : The compound also stimulates phospholipases, enzymes that play a critical role in lipid metabolism and signaling pathways .
Case Study 1: Effects on Protein Stability
In a study by Hensler et al. (2002), GTPγS was used to investigate the differential regulation of serotonin receptors in the brain following chronic antidepressant administration. The findings indicated that GTPγS could protect proteins from proteolytic degradation, thereby enhancing their stability and functional lifespan in neuronal tissues .
Case Study 2: Impact on Inflammatory Responses
Research involving ATPγS (tetralithium salt), another related compound, demonstrated its ability to attenuate inflammatory responses by decreasing the accumulation of inflammatory cells in vitro. This suggests potential therapeutic applications for managing inflammation-related conditions .
Case Study 3: Genotoxicity Assessments
A public report evaluated the genotoxicity of tetralithium compounds using the Salmonella typhimurium reverse mutation assay. The results indicated that tetralithium did not exhibit mutagenic properties across several strains tested, suggesting a favorable safety profile for further research applications .
Table 1: Biological Activities of GTPγS (Tetralithium)
| Biological Activity | Description |
|---|---|
| G-protein Activation | Stimulates signaling pathways via G-protein α subunits |
| GLUT4 Translocation | Enhances glucose uptake through GLUT4 translocation |
| Actin Polymerization | Promotes cytoskeletal dynamics for cell motility |
| Phospholipase Stimulation | Activates lipid metabolism pathways |
Table 2: Summary of Case Studies
| Study Reference | Findings |
|---|---|
| Hensler et al., 2002 | Protects proteins from degradation in neurons |
| ATPγS Research | Reduces inflammatory cell accumulation |
| OECD Genotoxicity Report | Non-mutagenic in Salmonella strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Sugar Backbone: The target compound’s oxolane ring is distinct from arabinose in ID16 or thiophosphate-containing derivatives in ID9, impacting conformational stability and binding affinity .
- Phosphate Chain : The tetralithium compound’s extended phosphoryl-phosphinate chain may enhance metal ion chelation compared to shorter triphosphate analogues .
- Substituents : Fluorine (ID16) and thiophosphate (ID9) modifications are common strategies to improve metabolic stability and bioavailability .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
Key Insights:
Methodological Considerations in Similarity Assessment
- Computational Tools : Tanimoto coefficient and molecular fingerprinting (e.g., Morgan fingerprints) are widely used to quantify structural similarity . For example, a ~70% similarity index was reported for aglaithioduline vs. SAHA in HDAC inhibition studies .
- Minor modifications (e.g., fluorine in ID16) can drastically alter target affinity or toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
